molecular formula C14H16N2O2 B1372637 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1152933-21-5

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1372637
CAS No.: 1152933-21-5
M. Wt: 244.29 g/mol
InChI Key: LWGNFNNMROYMAI-UHFFFAOYSA-N
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Description

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group at the third position, a phenyl group at the first position, and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method involves the reaction of tert-butylhydrazine with 1-phenyl-1,3-diketone under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both tert-butyl and phenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar pyrazole derivatives .

Properties

IUPAC Name

3-tert-butyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)12-11(13(17)18)9-16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGNFNNMROYMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152933-21-5
Record name 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
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3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

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